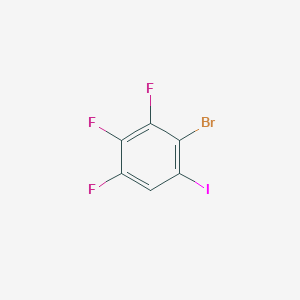
2-Bromo-3,4,5-trifluoroiodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of 2-Bromo-3,4,5-trifluoroiodobenzene typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route involves the bromination of 2,3,4-trifluoroaniline, followed by diazotization and subsequent iodination. The reaction conditions for these steps include the use of solvents like methylene dichloride and reagents such as bromine, sodium nitrite, sulfuric acid, and hypophosphorous acid . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
2-Bromo-3,4,5-trifluoroiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, fluorine, and iodine) on the benzene ring. Common reagents for these reactions include organometallic reagents and catalysts like palladium.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds under mild conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3,4,5-trifluoroiodobenzene has several applications in scientific research:
Synthetic Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including polymers and electronic devices.
Biological Research: It can be used as a probe in biochemical studies to investigate the interactions of halogenated aromatic compounds with biological systems.
Wirkmechanismus
The mechanism by which 2-Bromo-3,4,5-trifluoroiodobenzene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of multiple halogen atoms on the benzene ring influences its reactivity and interaction with other molecules. For example, in coupling reactions, the compound acts as an electrophile, facilitating the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3,4,5-trifluoroiodobenzene can be compared with other halogenated benzene derivatives, such as:
2-Bromo-4,5-difluoroiodobenzene: Similar in structure but with one less fluorine atom, affecting its reactivity and applications.
2-Iodo-3,4,5-trifluorobenzene: Lacks the bromine atom, which can influence its chemical behavior and suitability for certain reactions.
2-Bromo-3,4,5-trifluorobenzene: Lacks the iodine atom, which can alter its reactivity in coupling reactions and other chemical processes.
These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in synthetic applications.
Biologische Aktivität
Overview of 2-Bromo-3,4,5-trifluoroiodobenzene
Chemical Properties:
- IUPAC Name: this compound
- Molecular Formula: C6H2BrF3I
- Molecular Weight: 305.88 g/mol
- CAS Number: Not specifically listed in available databases.
This compound is a halogenated aromatic compound that contains both bromine and iodine substituents along with trifluoromethyl groups. Such modifications often influence the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that halogenated aromatic compounds can exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures possess activity against various bacterial strains. The presence of bromine and trifluoromethyl groups can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.
Enzyme Inhibition
Halogenated compounds are often investigated for their ability to inhibit specific enzymes. For example, fluorinated compounds have been shown to affect enzyme activity by altering the binding affinity due to steric and electronic effects. If this compound exhibits similar properties, it could potentially serve as an inhibitor for key enzymes involved in metabolic pathways.
Case Studies
- Antimicrobial Activity : A study examining a series of brominated and fluorinated benzene derivatives found that certain configurations led to enhanced antibacterial activity against Gram-positive bacteria. Although this compound was not specifically tested, its structural analogs showed promising results.
- Cytotoxicity : Research on brominated phenols indicated that the introduction of trifluoromethyl groups could increase cytotoxicity against human cancer cell lines. This suggests a potential avenue for further investigation into the effects of this compound on cancer cells.
Data Table: Biological Activity Comparison
Eigenschaften
IUPAC Name |
4-bromo-1,2,3-trifluoro-5-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF3I/c7-4-3(11)1-2(8)5(9)6(4)10/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOJTBMNSZMLBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)Br)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF3I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














